molecular formula C20H30O5 B1151752 Pterisolic acid D CAS No. 1401419-88-2

Pterisolic acid D

Cat. No.: B1151752
CAS No.: 1401419-88-2
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Mechanism of Action

Target of Action

Pterisolic Acid D, like its analogue Pterisolic Acid B , is likely to target the Nrf2 pathway . The primary target within this pathway is Keap1 , specifically the Cys171 within the Keap1-BTB domain . Keap1 is a crucial regulator of the Nrf2 pathway, which plays a pivotal role in cell protection from environmental insults .

Mode of Action

This compound is expected to activate the Nrf2 pathway by covalently modifying Cys171 of Keap1 . This modification inhibits Nrf2 degradation mediated by Keap1-Cul3 complexes . The result is an increase in the cytoplasmic level of Nrf2 .

Biochemical Pathways

The activation of the Nrf2 pathway leads to the induction of phase II detoxification enzymes . These enzymes, such as glutamate cysteine ligase (GCS) and quinone oxidoreductase-1 (NQO1), are involved in glutathione synthesis, elimination of reactive oxygen species (ROS), xenobiotic metabolism, and drug transport . The expression of these protective enzymes is induced by the binding of the Nrf2 transcription factor to the antioxidant responsive element (ARE) located in the enhancer sequence of the genes .

Pharmacokinetics

Its action on the nrf2 pathway suggests it may influence the metabolism and excretion of toxic chemotherapy agents within specific tissues .

Result of Action

The activation of the Nrf2 pathway by this compound is expected to have a significant cytoprotective effect . For instance, it may show a protective effect against cisplatin-induced cytotoxicity in cells, as seen with its analogue Pterisolic Acid B .

Properties

IUPAC Name

(1S,3R,4S,5R,9R,10R,13R,14R)-3,10-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h11-14,21,25H,4-10H2,1-3H3,(H,23,24)/t11-,12-,13-,14-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIHLPUZVXXTHU-VDRBZVAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C4(CCCC(C4C(CC3(C2)C1=O)O)(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@]3([C@@]4(CCC[C@@]([C@H]4[C@@H](C[C@]3(C2)C1=O)O)(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222406
Record name Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401419-88-2
Record name Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401419-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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